
Ponatinib
Descripción general
Descripción
Ponatinib is a benzamide obtained by the formal condensation of the carboxy group of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid with the anilino group of 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline. It is a multi-target tyrosine kinase inhibitor that targets ABL, SRC, FGFR, and others and was designed to overcome the resistance of BCR-ABL mutation to imatinib, in particular the gatekeeper mutation ABL(T315I). It has a role as an antineoplastic agent and a tyrosine kinase inhibitor. It is a N-methylpiperazine, a member of benzamides, an acetylenic compound, an imidazopyridazine and a member of (trifluoromethyl)benzenes. It is a conjugate base of a this compound(1+).
This compound is a novel Bcr-Abl tyrosine kinase inhibitor that is especially effective against the T315I mutation for the treatment of chronic myeloid leukemia. FDA approved on December 14, 2012.
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Protein Kinase Inhibitor.
This compound is a tyrosine kinase receptor inhibitor that is used in the therapy of refractory chronic myelogenous leukemia (CML) positive for the Philadelphia chromosome. This compound is commonly associated with transient elevations in serum aminotransferase levels during treatment, but with only rare instances of clinically apparent acute liver injury.
This compound is an orally bioavailable multitargeted receptor tyrosine kinase (RTK) inhibitor with potential antiangiogenic and antineoplastic activities. This compound inhibits unmutated and all mutated forms of Bcr-Abl, including T315I, the highly drug therapy-resistant missense mutation of Bcr-Abl. This agent also inhibits other tyrosine kinases including those associated with vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs); in addition, it inhibits the tyrosine kinase receptor TIE2 and FMS-related tyrosine kinase receptor-3 (Flt3). RTK inhibition by this compound may result in the inhibition of cellular proliferation and angiogenesis and may induce cell death. Bcr-Abl is a fusion tyrosine kinase encoded by the Philadelphia chromosome.
See also: this compound Hydrochloride (has salt form).
Mecanismo De Acción
Target of Action
Ponatinib is a multi-target kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein . This protein arises from the fused Bcr and Abl gene, commonly known as the Philadelphia chromosome . The Bcr-Abl tyrosine kinase protein is constitutively active and promotes the progression of chronic myeloid leukemia (CML) .
Mode of Action
This compound interacts with its primary target, the Bcr-Abl tyrosine kinase protein, by inhibiting its tyrosine kinase activity . This inhibition is especially effective against the T315I mutation, which confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase .
Biochemical Pathways
The Bcr-Abl tyrosine kinase protein, which is the primary target of this compound, is involved in several signaling pathways that regulate cell growth and survival. By inhibiting this protein, this compound disrupts these pathways, leading to the inhibition of the progression of CML .
Pharmacokinetics
This compound is readily absorbed following oral administration, with peak concentrations observed within 6 hours . It exhibits approximately dose-proportional increases in exposure over the dose range of 2 to 60 mg . This compound is metabolized through multiple pathways, primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C8, CYP2D6, and CYP3A5, as well as by esterases and/or amidases . Following administration of a single oral dose of radiolabeled this compound, approximately 87% of the radioactive dose was recovered in the feces and approximately 5% in the urine .
Result of Action
The inhibition of the Bcr-Abl tyrosine kinase protein by this compound results in the disruption of several signaling pathways that regulate cell growth and survival. This leads to the inhibition of the progression of CML .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, coadministration of strong CYP3A4 inhibitors like ketoconazole increased this compound’s maximum concentration and area under the concentration-time curve by 47% and 78%, respectively . Conversely, coadministration of rifampin, a strong CYP3A inducer, reduced this compound’s maximum concentration and area under the concentration-time curve by 42% and 62%, respectively . These interactions highlight the importance of considering the patient’s environment, including their concurrent medications, when prescribing this compound.
Análisis Bioquímico
Biochemical Properties
Ponatinib’s primary cellular target is the Bcr-Abl tyrosine kinase protein . This protein is constitutively active and promotes the progression of CML . This compound is unique in its ability to inhibit the tyrosine kinase activity of Abl and T315I mutant kinases . The T315I mutation confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase .
Cellular Effects
This compound has been shown to rapidly inhibit prosurvival signaling pathways, induce structural cardiac toxicity, disrupt cardiac cell beating, and affect endothelial cell growth and vasomotor function . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of the Bcr-Abl tyrosine kinase protein . By inhibiting this protein, this compound disrupts the progression of CML . It is especially effective against the T315I mutation, which is resistant to other Bcr-Abl inhibitors .
Temporal Effects in Laboratory Settings
In a retrospective study, it was observed that a lower this compound starting dose, more frequent dose reduction, and increased cardio-oncology referral all contributed to a decrease in cardiovascular adverse events over time . The response rate and 5-year overall survival were higher than those observed in the this compound Ph+ALL and CML Evaluation (PACE) trial .
Dosage Effects in Animal Models
In animal models, this compound has shown to suppress tumor growth effectively . The effects of this compound can vary with different dosages. For instance, this compound decreased plasma cholesterol and atherosclerotic lesion area in a dose-dependent fashion .
Metabolic Pathways
This compound undergoes phase I and phase II metabolism . CYP3A4, and to a lesser extent CYP2C8, CYP2D6, and CYP3A5, are involved in the phase I metabolism of this compound in vitro . This compound is also metabolized by esterases and/or amidases .
Transport and Distribution
This compound is transported passively, as no role of transporters has been found in its case . It was readily absorbed in humans, metabolized through multiple pathways, and was eliminated mostly in feces .
Subcellular Localization
Altered localization of Lyn, a tyrosine kinase that this compound inhibits, can contribute to its involvement in oncogenesis .
Actividad Biológica
Ponatinib is a multi-targeted tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its unique mechanism of action and biological activity make it a significant therapeutic option, particularly for patients with resistant forms of these malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and associated clinical findings.
This compound targets the BCR-ABL fusion protein, which is responsible for the pathogenesis of CML and Ph+ ALL. It has been shown to inhibit both wild-type and mutant forms of BCR-ABL, including the T315I mutation, which is known for conferring resistance to other TKIs like imatinib and dasatinib. The inhibitory potency of this compound against BCR-ABL is characterized by IC50 values ranging from 0.37 to 2 nM .
In addition to BCR-ABL, this compound also inhibits several other kinases, including FLT3, c-KIT, PDGFR, and VEGFR, which contributes to its classification as a multi-TKI. This broad-spectrum activity is crucial in treating various malignancies that exhibit multiple signaling pathway dependencies .
Endothelial Cell Response
Recent studies have shown that this compound induces an inflammatory response in endothelial cells (ECs). In cultured human aortic endothelial cells (HAECs), this compound treatment led to increased phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), promoting inflammatory gene expression and apoptosis . The drug also inhibited angiogenesis by disrupting the transcriptional activity of extracellular signal-regulated kinase 5 (ERK5), which is vital for maintaining vascular homeostasis .
Clinical Efficacy
This compound has demonstrated superior efficacy in clinical trials compared to imatinib. In a phase 3 trial involving newly diagnosed Ph+ ALL patients, this compound resulted in a higher rate of minimal residual disease (MRD)-negative complete remission at the end of induction therapy compared to imatinib . The median progression-free survival was significantly longer in patients treated with this compound (20 months) versus those receiving imatinib (7.9 months) .
Parameter | This compound | Imatinib |
---|---|---|
MRD-negative complete remission | Higher rate | Lower rate |
Median progression-free survival | 20.0 months | 7.9 months |
Event-free survival | Not estimable | 29.0 months |
Case Studies
- Patient with T315I Mutation : A notable case involved a patient with Ph+ ALL who initially responded well to this compound but later developed resistance due to compound mutations including E255V/T315I. This highlights the need for continuous monitoring and potential combination therapies to overcome resistance .
- Long-term Outcomes : In patients with chronic-phase CML treated with this compound, a five-year overall survival rate was reported at 73%, indicating durable responses despite prior treatment resistance .
Safety Profile
While this compound is effective, it is associated with significant adverse effects, particularly arterial occlusive events (AOEs), which occurred in approximately 31% of patients in clinical trials . Other common side effects include thrombocytopenia and anemia, necessitating careful patient selection and monitoring during treatment.
Aplicaciones Científicas De Investigación
Chronic Myeloid Leukemia (CML)
Ponatinib is primarily used in patients with CML who have developed resistance to other TKIs due to mutations in the BCR-ABL gene. Clinical studies have demonstrated that this compound leads to significant rates of complete cytogenetic response and major molecular response in these patients .
Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)
Recent studies indicate that this compound, when combined with chemotherapy or immunotherapy, shows superior efficacy in achieving minimal residual disease (MRD) negativity compared to first-generation TKIs. This is critical as MRD negativity is associated with improved long-term survival outcomes .
Other Malignancies
This compound is being investigated for its potential use in treating other cancers where the kinases it inhibits play significant roles. These include:
- Thyroid Cancer
- Breast Cancer
- Lung Cancer
- Gastrointestinal Stromal Tumors (GISTs)
- Neuroblastoma
- Rhabdoid Tumors
Clinical trials are ongoing to evaluate its efficacy in these malignancies, particularly focusing on its activity against specific mutations and resistance mechanisms .
Case Studies and Clinical Trials
Case Study: Efficacy in T-Cell Acute Lymphoblastic Leukemia
A study highlighted the synergistic effect of this compound when used in combination with PIM inhibitors in T-cell acute lymphoblastic leukemia (T-ALL). The combination demonstrated enhanced antiproliferative effects and improved survival rates in animal models .
Clinical Trial Overview:
Several clinical trials are currently underway to assess this compound's effectiveness across various cancer types. Notable trials include:
Trial Name | Cancer Type | Phase | Key Findings |
---|---|---|---|
A Study on this compound in CML | CML | III | Demonstrated high rates of MRD negativity |
This compound for Ph+ ALL | Ph+ ALL | II | Improved long-term outcomes compared to imatinib |
Evaluation of this compound in Solid Tumors | Various | I/II | Ongoing assessments of safety and efficacy |
These trials aim to establish this compound's role in broader oncological contexts beyond its initial indications .
Análisis De Reacciones Químicas
Synthetic Pathway
Key Features :
- The ethynyl bridge is introduced via Sonogashira coupling, critical for inhibiting BCR-ABL mutants like T315I .
- Final purity exceeds 99% using RP-HPLC with Agilent C18 columns .
Degradation Reactions
Forced degradation studies reveal three primary impurities (imp-A, imp-B, imp-C):
Degradation Pathways
Notable Findings :
- imp-B forms through hydroxylation at the ethynyl carbon, confirmed by m/z 569.2 → 552.2 transition .
- Degradation kinetics follow first-order kinetics under oxidative conditions .
Metabolic Pathways
This compound undergoes extensive metabolism, primarily mediated by CYP3A4 and esterases:
Metabolites and Enzymes
Key Data :
- Bioavailability : 74% of circulating drug consists of metabolites .
- Half-life : Terminal elimination t₁/₂ = 22 h .
Electrochemical Interactions
This compound exhibits redox activity, interacting with DNA via irreversible oxidation:
Electrochemical Parameters
Implications :
Table 2: Stability Under Forced Degradation
Condition | Degradation (%) | Major Impurity |
---|---|---|
Acidic (1M HCl) | 12.3 | imp-A |
Oxidative (H₂O₂) | 18.7 | imp-B |
Alkaline (0.1M NaOH) | 9.5 | imp-C |
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying ponatinib’s pharmacokinetics and efficacy in preclinical research?
- Methodological Answer: Use in vitro transport assays (e.g., Madin-Darby Canine Kidney cells transfected with ABCB1 or ABCG2) to assess transporter-mediated efflux . Complement with in vivo studies in genetically modified mouse models (e.g., Abcb1a/b^-/-, Abcg2^-/-, or Cyp3a^-/- mice) to evaluate brain penetration, oral bioavailability, and metabolite dynamics. Measure plasma and tissue concentrations via LC-MS/MS and compare wild-type vs. knockout models to isolate transporter/enzyme effects .
Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity in hematologic malignancies?
- Methodological Answer: Follow adaptive trial designs with Bayesian statistical frameworks to monitor dose-limiting toxicities (e.g., arterial thrombosis, pancreatitis). Use RECIST criteria for tumor response and integrate pharmacodynamic biomarkers (e.g., BCR-ABL1 transcript levels) to correlate dose with molecular response . Include safety pauses and protocol amendments based on real-time data review .
Q. What are the standard protocols for validating this compound’s target inhibition in cellular assays?
- Methodological Answer: Perform kinase inhibition assays using recombinant BCR-ABL1 isoforms (e.g., T315I mutant) at physiological ATP concentrations. Validate via Western blotting for phospho-CRKL reduction in primary CML cells. Include imatinib/dasatinib as comparators to contextualize this compound’s potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in studies on ABCB1/ABCG2-mediated resistance to this compound in brain metastasis models?
- Methodological Answer: Conduct dual-transporter inhibition studies (e.g., using elacridar for ABCB1/ABCG2) in orthotopic brain metastasis models. Compare this compound accumulation in tumor vs. normal brain tissue via autoradiography. Reconcile discrepancies by controlling for blood-brain barrier integrity (e.g., contrast-enhanced MRI) and tumor-specific transporter expression (IHC validation) .
Q. What methodological strategies optimize this compound’s brain penetration while minimizing systemic toxicity?
- Methodological Answer: Co-administer this compound with ABCB1/ABCG2 inhibitors (e.g., nilotinib) in preclinical models. Use microdialysis to measure free drug concentrations in brain interstitial fluid. Validate efficacy via survival endpoints in intracranial xenografts and monitor systemic exposure to avoid overdosing .
Q. How can CYP3A-mediated drug interactions be systematically evaluated to improve this compound’s clinical dosing?
- Methodological Answer: Perform in vitro CYP3A4/5 inhibition/induction assays (e.g., human hepatocytes) and physiologically based pharmacokinetic (PBPK) modeling. In clinical trials, stratify patients by concomitant CYP3A inhibitor/inducer use and adjust doses using therapeutic drug monitoring (TDM) .
Q. What statistical approaches address heterogeneity in this compound response data across RET-rearranged NSCLC subtypes?
- Methodological Answer: Apply multivariate Cox regression to adjust for confounding factors (e.g., prior therapies, RET fusion partners). Use machine learning (e.g., random forest) to identify predictive biomarkers from multi-omics datasets (RNA-seq, proteomics). Validate findings in independent cohorts with matched clinical annotations .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on this compound’s efficacy in T315I-positive vs. wild-type BCR-ABL1 CML?
- Methodological Answer: Meta-analyze phase II/III trial data with subgroup stratification by mutation status. Use fixed-effects models to quantify hazard ratios for major molecular response (MMR) and adverse events. Reconcile disparities by standardizing response criteria (e.g., ELN guidelines) and controlling for baseline risk factors .
Q. What experimental controls are critical when studying this compound’s off-target effects on FLT3-ITD+ AML?
- Methodological Answer: Include isogenic cell lines (FLT3-ITD vs. FLT3-WT) and primary patient samples. Use selective FLT3 inhibitors (e.g., gilteritinib) as comparators. Perform phospho-kinase arrays to map off-target signaling and validate via CRISPR-Cas9 knockout of FLT3 .
Q. Methodological Best Practices
Q. How can researchers ensure reproducibility in this compound combination therapy studies?
- Methodological Answer: Predefine synergy thresholds (e.g., Combination Index <1 via Chou-Talalay method) and validate in ≥2 independent cell lines. Share raw data (e.g., dose-response curves) in public repositories. Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding protocols .
Q. What frameworks guide the formulation of rigorous research questions for this compound resistance mechanisms?
- Methodological Answer: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population: T315I+ CML; Intervention: this compound + transporter inhibitor; Comparison: Monotherapy; Outcome: MMR rate) . Pilot studies should test feasibility of CRISPR screens to identify resistance genes .
Propiedades
IUPAC Name |
3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXJVRSECIGDHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241426 | |
Record name | Ponatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ponatinib is a multi-target kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML. This protein arises from the fused Bcr and Abl gene- what is commonly known as the Philadelphia chromosome. Ponatinib is unique in that it is especially useful in the treatment of resistant CML because it inhibits the tyrosine kinase activity of Abl and T315I mutant kinases. The T315I mutation confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase. Other targets that ponatinib inhibits are members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3. A decrease in tumour size expressing native or T315I mutant BCR-ABL have been observed in rats., Ponatinib is a kinase inhibitor. Ponatinib inhibited the in vitro tyrosine kinase activity of ABL and T315I mutant ABL with IC50 concentrations of 0.4 and 2.0 nM, respectively. Ponatinib inhibited the in vitro activity of additional kinases with IC50 concentrations between 0.1 and 20 nM, including members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3. Ponatinib inhibited the in vitro viability of cells expressing native or mutant BCR-ABL, including T315I. In mice, treatment with ponatinib reduced the size of tumors expressing native or T315I mutant BCR-ABL when compared to controls., Gain-of-function mutations of membrane receptor tyrosine kinase KIT especially gate-keeper D816V point mutation in KIT render kinase auto-activation, disease progression, and poor prognosis. D816V KIT is found in -80% of the patients of systemic mastocytosis (SM), and is resistant to the first and the second generations of tyrosine kinase inhibitors (TKIs). The purpose of this investigation was aimed at exploring whether ponatinib (AP24534), a novel effective TKI against T315I Bcr-Abl was active against D816V KIT. /The researchers/ discovered that ponatinib abrogated the phosphorylation of KIT harboring either V560G (sensitive to imatinib) or D816V mutation (resistant to imatinib) and the downstream signaling transduction. Ponatinib inhibited the growth of D816V KIT expressing cells in culture and nude mouse xenografted tumor. Ponatinib triggered apoptosis by inducing the release of cytochrome c and AIF, downregulation of Mcl-1. Furthermore, ponatinib abrogated the phosphorylation of beta-catenin at site Y654, suppressed the translocation of beta-catenin, inhibited the transcription and DNA binding of TCF and the expression of its targets (e.g. Axin2, c-Myc, and cyclin D1). Moreover, ponatinib was highly active against xenografted D816V KIT tumors in nude mice and significantly prolonged the survival of mice with aggressive SM or mast cell leukemia by impeding the expansion and infiltration of mast cells with imatinib-resistant D814Y KIT. ..., The BCR-ABL inhibitor imatinib has revolutionized the treatment of chronic myeloid leukemia. However, drug resistance caused by kinase domain mutations has necessitated the development of new mutation-resistant inhibitors, most recently against the T315I gatekeeper residue mutation. Ponatinib (AP24534) inhibits both native and mutant BCR-ABL, including T315I, acting as a pan-BCR-ABL inhibitor. Here, we undertook a combined crystallographic and structure-activity relationship analysis on ponatinib to understand this unique profile. While the ethynyl linker is a key inhibitor functionality that interacts with the gatekeeper, virtually all other components of ponatinib play an essential role in its T315I inhibitory activity. The extensive network of optimized molecular contacts found in the DFG-out binding mode leads to high potency and renders binding less susceptible to disruption by single point mutations. The inhibitory mechanism exemplified by ponatinib may have broad relevance to designing inhibitors against other kinases with mutated gatekeeper residues., Ponatinib is a novel tyrosine kinase inhibitor with potent activity against BCR-ABL with mutations, including T315I, and also against fms-like tyrosine kinase 3. We tested interactions between ponatinib at pharmacologically relevant concentrations of 50 to 200 nmol/L and the MDR-associated ATP-binding cassette (ABC) proteins ABCB1, ABCC1, and ABCG2. Ponatinib enhanced uptake of substrates of ABCG2 and ABCB1, but not ABCC1, in cells overexpressing these proteins, with a greater effect on ABCG2 than on ABCB1. Ponatinib potently inhibited [(125)I]-IAAP binding to ABCG2 and ABCB1, indicating binding to their drug substrate sites, with IC(50) values of 0.04 and 0.63 umol/L, respectively. Ponatinib stimulated ABCG2 ATPase activity in a concentration-dependent manner and stimulated ABCB1 ATPase activity at low concentrations, consistent with it being a substrate of both proteins at pharmacologically relevant concentrations. The ponatinib IC(50) values of BCR-ABL-expressing K562 cells transfected with ABCB1 and ABCG2 were approximately the same as and 2-fold higher than that of K562, respectively, consistent with ponatinib being a substrate of both proteins, but inhibiting its own transport, and resistance was also attenuated to a small degree by ponatinib-induced downregulation of ABCB1 and ABCG2 cell-surface expression on resistant K562 cells. Ponatinib at pharmacologically relevant concentrations produced synergistic cytotoxicity with ABCB1 and ABCG2 substrate chemotherapy drugs and enhanced apoptosis induced by these drugs, including daunorubicin, mitoxantrone, topotecan, and flavopiridol, in cells overexpressing these transport proteins. Combinations of ponatinib and chemotherapy drugs warrant further testing. | |
Record name | Ponatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08901 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ponatinib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
943319-70-8 | |
Record name | Ponatinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943319-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ponatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943319708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ponatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08901 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ponatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PONATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4340891KFS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ponatinib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ponatinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.